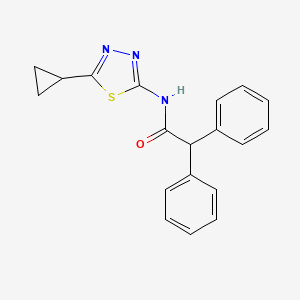
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide, also known as DFMO, is a small molecule inhibitor that has been used in scientific research for over 30 years. DFMO has been found to have a wide range of applications, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mécanisme D'action
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide inhibits the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide reduces the levels of polyamines in cells, leading to a decrease in cell growth and proliferation. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has also been found to have anti-parasitic effects and has been used in the treatment of African sleeping sickness.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is a relatively simple molecule to synthesize and has been extensively studied for its anti-cancer properties. It has also been found to have anti-inflammatory effects and neuroprotective properties. However, 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has limitations in terms of its bioavailability and toxicity. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has a short half-life and is rapidly metabolized, which limits its effectiveness as a therapeutic agent. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide can also cause gastrointestinal side effects, such as nausea and diarrhea.
Orientations Futures
For the study of 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide include improving its bioavailability and reducing its toxicity. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide analogs with improved pharmacokinetic properties are being developed, and new formulations of 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide are being tested. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is also being studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is being investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and parasitic infections.
Méthodes De Synthèse
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is synthesized by reacting 2,6-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of thionyl chloride and chloroform. The product is then treated with sodium hydroxide to yield 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide. The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by targeting the polyamine biosynthesis pathway. Polyamines are essential for cell growth and proliferation, and 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide inhibits the enzyme ornithine decarboxylase, which is involved in polyamine synthesis. 2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide has been used in clinical trials for the treatment of various cancers, including neuroblastoma, colon cancer, and prostate cancer.
Propriétés
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17)8-13(12)16/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGJIOJIRGHGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,6-dimethylphenyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)


![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)



